molecular formula C24H22N4O2S B2747963 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 942004-11-7

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2747963
CAS No.: 942004-11-7
M. Wt: 430.53
InChI Key: IBILXJZUCMPQLL-UHFFFAOYSA-N
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Description

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[4,5-d]pyridazinone structure, followed by the introduction of the 2,4-dimethylphenyl and indolin-1-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is unique due to its combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(2,4-dimethylphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-14-8-9-18(15(2)12-14)21-23-22(25-16(3)31-23)24(30)28(26-21)13-20(29)27-11-10-17-6-4-5-7-19(17)27/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBILXJZUCMPQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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